αvβ3 Integrin Selectivity Window: XJ735 Demonstrates >20-Fold Preference Over αIIbβ3, α5β1, and αvβ5 Integrins
XJ735 (Cyclo(Ala-Arg-Gly-Asp-Mamb)) exhibits high functional selectivity for the αvβ3 integrin. In direct comparative cell adhesion and migration assays using human and porcine endothelial cells and vascular smooth muscle cells, the IC50 for αvβ3-mediated inhibition ranged from 0.6 to 4.4 μM [1]. In stark contrast, the IC50 values for other RGD-binding integrins—αIIbβ3, α4β1, αvβ5, and α5β1—exceeded 100 μM [1]. This represents a selectivity margin of at least 22.7-fold (100 μM / 4.4 μM) and potentially up to >166-fold when considering the lower bound of the αvβ3 IC50 range.
| Evidence Dimension | Functional inhibition of integrin-mediated adhesion/migration (IC50) |
|---|---|
| Target Compound Data | 0.6 – 4.4 μM (αvβ3-mediated) |
| Comparator Or Baseline | αIIbβ3, α4β1, αvβ5, α5β1: all >100 μM |
| Quantified Difference | Selectivity margin: >22.7-fold (min) to >166-fold (max) |
| Conditions | Human and porcine endothelial cell adhesion; vascular smooth muscle cell migration assays |
Why This Matters
For researchers studying αvβ3-dependent pathways in angiogenesis, vascular injury, or pulmonary hypertension, this selectivity window is critical to avoid confounding off-target effects on platelet aggregation (αIIbβ3) or other integrin-mediated processes.
- [1] Srivatsa, S. S., Fitzpatrick, L. A., Tsao, P. W., Reilly, T. M., Holmes, D. R., Schwartz, R. S., & Mousa, S. A. (1997). Selective αvβ3 integrin blockade potently limits neointimal hyperplasia and lumen stenosis following deep coronary arterial stent injury: Evidence for the functional importance of integrin αvβ3 and osteopontin expression during neointima formation. Cardiovascular Research, 36(3), 408–428. View Source
